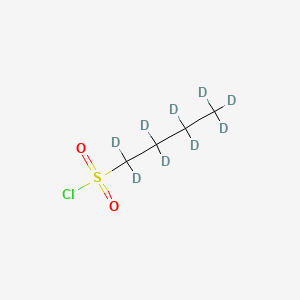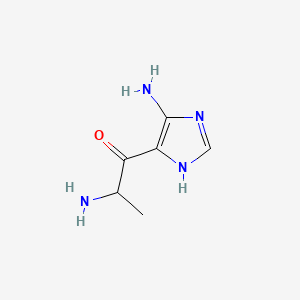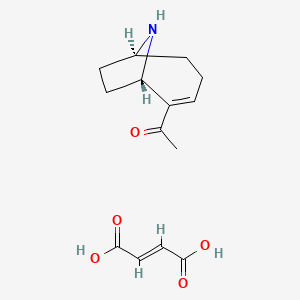
(-)-Anatoxin-A fumarate ((-)-antx-A fuma rate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Anatoxin-A fumarate is a potent neurotoxin produced by certain cyanobacteria It is known for its rapid and severe effects on the nervous system, leading to symptoms such as muscle twitching, respiratory distress, and potentially death
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Anatoxin-A fumarate involves several steps, starting from commercially available starting materials. The key steps include the formation of the anatoxin-A core structure, followed by the introduction of the fumarate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of (-)-Anatoxin-A fumarate is less common due to its toxicity and the complexity of its synthesis. when produced, it involves large-scale chemical synthesis with stringent control over reaction conditions to ensure safety and consistency. The process may also involve purification steps such as crystallization and chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Anatoxin-A fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound.
Applications De Recherche Scientifique
(-)-Anatoxin-A fumarate has several applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of neurotoxicity and the effects of various chemical modifications.
Biology: Researchers use it to investigate the physiological and biochemical effects of neurotoxins on living organisms.
Medicine: The compound is studied for its potential therapeutic applications, including the development of antidotes and treatments for neurotoxin exposure.
Industry: It is used in the development of biosensors and other analytical tools for detecting cyanobacterial toxins in environmental samples.
Mécanisme D'action
The mechanism of action of (-)-Anatoxin-A fumarate involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, the compound mimics the action of acetylcholine, leading to continuous stimulation of the neurons. This overstimulation results in the rapid onset of symptoms such as muscle twitching and respiratory distress. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are related to neurotransmission and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anatoxin-A: The parent compound without the fumarate moiety.
Homoanatoxin-A: A structurally similar compound with slight modifications.
Fumaric Acid Esters: Compounds that share the fumarate moiety but differ in their core structures.
Uniqueness
(-)-Anatoxin-A fumarate is unique due to its potent neurotoxic effects and its specific interaction with nicotinic acetylcholine receptors. Compared to other similar compounds, it has a distinct mechanism of action and a higher potency, making it a valuable tool for scientific research and a significant concern for environmental health.
Propriétés
Formule moléculaire |
C14H19NO5 |
|---|---|
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t8-,10-;/m0./s1 |
Clé InChI |
ZJSIFVODFDHYJU-XXKWJKJXSA-N |
SMILES isomérique |
CC(=O)C1=CCC[C@H]2CC[C@@H]1N2.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




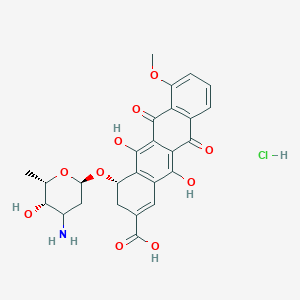
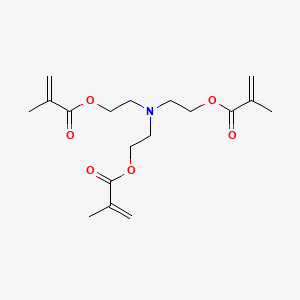
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
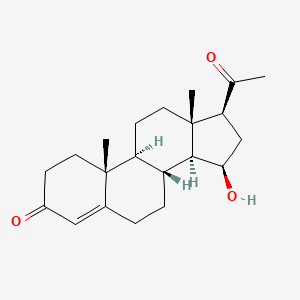
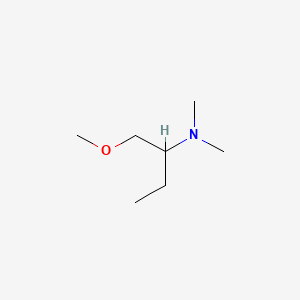
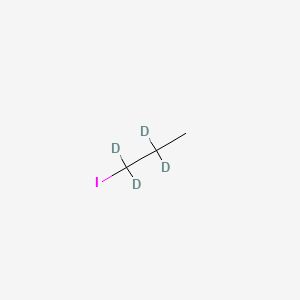
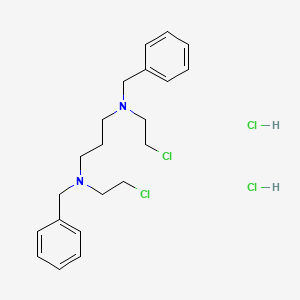
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
